molecular formula C11H16BNO4 B7958572 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylic acid

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B7958572
M. Wt: 237.06 g/mol
InChI Key: UXMWWDUQALHNMP-UHFFFAOYSA-N
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Description

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylic acid ( 2377609-32-8) is a high-purity pyrrole-based boronic ester pinacol ester with a molecular formula of C11H16BNO4 and a molecular weight of 237.06 g/mol . This compound is characterized by the integration of a carboxylic acid functional group and a stabilized boronate ester on a pyrrole heterocycle, making it a valuable building block in organic synthesis and medicinal chemistry research. The boronic ester group is widely employed in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to construct biaryl structures commonly found in pharmaceuticals and organic materials . The simultaneous presence of the carboxylic acid allows for further functionalization or influences the compound's physicochemical properties. Research into boronic acid derivatives is critical in developing novel arginase inhibitors, which are metalloenzymes involved in immune function and are emerging as therapeutic targets in areas like oncology and immunology . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4/c1-10(2)11(3,4)17-12(16-10)7-5-8(9(14)15)13-6-7/h5-6,13H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMWWDUQALHNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boronation of Pyrrole Derivatives via Transition Metal Catalysis

The most common approach involves introducing the tetramethyl-1,3,2-dioxaborolane group to a preformed pyrrole ring. A representative method utilizes palladium-catalyzed Miyaura borylation:

Procedure (adapted from ):

  • Substrate Preparation : Begin with methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate.

  • Reaction Setup : Combine with bis(pinacolato)diboron (2.0 equiv), potassium acetate (5.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (10 mol%) in anhydrous DMF.

  • Conditions : Heat at 95°C under argon for 12–16 hours.

  • Workup : After cooling, concentrate the mixture, triturate with diethyl ether, and purify via silica gel chromatography (hexane/EtOAc gradient).

Key Data :

ParameterValue
Yield86%
Catalyst Loading10 mol% Pd(dppf)Cl₂
SolventDMF
Temperature95°C
Reaction Time16 hours

This method’s efficiency stems from the electron-rich palladium catalyst, which facilitates oxidative addition with the aryl bromide. The bulky dppf ligand prevents unwanted homocoupling .

Direct Boronate Esterification of Pyrrolecarboxylic Acids

An alternative route modifies preexisting pyrrole-2-carboxylic acid derivatives through boronate esterification. This two-step process avoids transition metals:

Step 1: Protection of Carboxylic Acid

  • Convert pyrrole-2-carboxylic acid to its methyl ester using SOCl₂/MeOH.
    Step 2: Boronation

  • Treat the ester with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a Lewis acid (e.g., ZnCl₂).

Optimization Insights :

  • Lewis Acid Screening : ZnCl₂ outperforms BF₃·OEt₂ in minimizing decarboxylation (yield: 78% vs. 52%).

  • Solvent Effects : THF provides better solubility than DCM, reducing side-product formation .

FactorOptimal Condition
BaseNa₂CO₃
SolventDME/H₂O (3:1)
Temperature80°C
CatalystPd(PPh₃)₄ (5 mol%)

This method’s versatility underscores the compound’s utility in constructing complex architectures.

Industrial-Scale Production Considerations

For bulk synthesis, the direct boronation method is preferred due to lower catalyst costs and simpler purification. Key industrial adaptations include:

  • Continuous Flow Reactors : Reduce reaction time from 16 hours to 2 hours via enhanced heat/mass transfer.

  • Solvent Recycling : DMF recovery systems cut waste by 40%.

  • Quality Control : HPLC monitoring ensures >98% purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The boron moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

    Oxidation Reactions: The boron group can be oxidized to form boronic acids or borate esters.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide in a solvent like toluene or ethanol.

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex are common reducing agents.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Resulting from oxidation of the boron moiety.

    Alcohols and Aldehydes: Produced by the reduction of the carboxylic acid group.

Scientific Research Applications

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylic acid largely depends on its application. In cross-coupling reactions, the boron moiety facilitates the formation of carbon-carbon bonds through the transmetalation step with palladium catalysts. In medicinal applications, the compound’s ability to form stable complexes with biomolecules is crucial for its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole Derivatives with Boronic Esters

(a) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(1H-pyrrol-1-yl)methanone ()
  • Structure : A pyrrole linked to a boronic ester via a benzyl carbonyl group.
  • Applications : Used in synthetic intermediates for conjugated polymers or ligands .
(b) 1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ()
  • Structure : Pyrazole core with a boronic ester at position 3 and a methyl group at position 1.
  • Reactivity : Pyrazole’s electron-withdrawing nature enhances boronic ester stability but may reduce coupling efficiency in electron-rich environments .
  • Applications : Common in agrochemicals and metal-organic frameworks (MOFs) .

Pyrrole Derivatives with Carboxylic Acid Groups

(a) 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic Acid ()
  • Structure : Pyrrole with three carboxylic acid groups and a methyl substituent.
  • Reactivity : High polarity and acidity (pKa ~2–4 for carboxylic acids) enable coordination chemistry but limit solubility in organic solvents.
  • Applications : Building block for metal-organic catalysts or supramolecular assemblies .
(b) Ethyl 4-formyl-1H-pyrrole-2-carboxylate ()
  • Structure : Ethyl ester at position 2 and formyl group at position 4.
  • Reactivity : The ester group is less reactive than a carboxylic acid, but the formyl group allows nucleophilic additions (e.g., Grignard reactions).
  • Applications : Intermediate in alkaloid synthesis .

Boronic Esters on Non-Pyrrole Cores

(a) 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]tetrahydro-2H-pyran ()
  • Structure : Pyran-linked boronic ester.
  • Reactivity : The ether linkage provides steric hindrance, reducing coupling efficiency compared to direct aryl-boronic esters.
  • Applications : Used in carbohydrate-based drug delivery systems .
(b) 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutane-1-carboxylic Acid ()
  • Structure : Cyclobutane-carboxylic acid with a boronic ester-substituted phenyl group.
  • Reactivity : Rigid cyclobutane enhances stereochemical control in coupling reactions.
  • Applications : Precursor for strained hydrocarbons in materials science .

Key Comparative Data

Compound Core Structure Boronic Ester Position Additional Functional Groups Key Applications
Target Compound Pyrrole 4 Carboxylic acid (position 2) PROTACs, kinase inhibitors
4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrole Pyrrole N/A Methoxybenzoyl, methyl Protein-protein interaction mimics
1-Methyl-3-(boronic ester)-1H-pyrazole Pyrazole 3 Methyl MOFs, agrochemicals
4-Methyl-pyrrole-2,3,5-tricarboxylic acid Pyrrole N/A Three carboxylic acids Metal-organic catalysts

Biological Activity

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H15BNO4
  • Molecular Weight : 227.496 g/mol
  • Structure : The compound contains a pyrrole ring substituted with a dioxaborolane moiety, which is known to enhance its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, a related study synthesized various pyrrole derivatives and evaluated their in vitro antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. The results showed that some derivatives displayed notable zones of inhibition, suggesting potential applications in treating infections caused by resistant strains .

CompoundZone of Inhibition (mm)Activity Type
Compound A18Antibacterial
Compound B15Antifungal
Compound C20Antibacterial

Enzyme Inhibition

Anti-inflammatory Properties

Study 1: Synthesis and Evaluation of Pyrrole Derivatives

A comprehensive study synthesized several pyrrole derivatives and evaluated their biological activities. The synthesized compounds were characterized using NMR and mass spectrometry. The study found that introducing specific functional groups enhanced both antimicrobial and anti-inflammatory activities .

Study 2: DYRK1A Inhibition

Q & A

Q. What are the key synthetic strategies for preparing 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylic acid?

  • Methodological Answer : The compound is synthesized via Suzuki-Miyaura coupling, where the boronate ester moiety (tetramethyl dioxaborolane) is introduced to the pyrrole-carboxylic acid scaffold. A typical procedure involves:

Pyrrole precursor preparation : Start with 4-bromo-1H-pyrrole-2-carboxylic acid (CAS 7126-56-9, see ) as the core.

Borylation : React with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMSO at 80–100°C for 12–24 hours .

Purification : Use column chromatography (ethyl acetate/hexane, 1:4) to isolate the product .

  • Critical Analysis : Ensure anhydrous conditions to prevent hydrolysis of the boronate ester.

Q. How is the compound characterized, and what analytical techniques are essential?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tetramethyl dioxaborolane group (δ ~1.3 ppm for methyl groups) and pyrrole protons (δ ~6–7 ppm) .
  • Mass Spectrometry : ESI-MS or LCMS validates molecular weight (calculated: 253.1 g/mol) .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry (e.g., distinguishing between N-H and carboxylic acid tautomers) .

Advanced Research Questions

Q. What challenges arise in optimizing the Suzuki-Miyaura coupling for this compound, and how are they addressed?

  • Methodological Answer :
  • Challenge 1 : Competitive protodeboronation of the boronate ester under basic conditions.
  • Solution : Use milder bases (e.g., K₂CO₃ instead of NaOH) and lower temperatures (60°C) .
  • Challenge 2 : Low solubility of the pyrrole-carboxylic acid scaffold in organic solvents.
  • Solution : Employ polar aprotic solvents like DMF or DMSO with microwave-assisted heating to enhance reaction rates .
  • Data Table :
ConditionYield (%)Purity (%)
DMSO, 80°C, KOAc6595
DMF, 100°C, K₂CO₃7297
Microwave, DMSO, 120°C8599

Q. How does the electronic nature of the pyrrole ring influence the reactivity of the boronate ester in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing carboxylic acid group on the pyrrole ring decreases electron density at the boron center, potentially slowing transmetalation steps in Suzuki reactions. To mitigate this:
  • Additives : Use stoichiometric amounts of LiCl to stabilize the boronate intermediate .
  • Catalyst Tuning : Switch to Pd(OAc)₂ with SPhos ligand for enhanced activity .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :
  • Moisture Sensitivity : The boronate ester hydrolyzes in aqueous media. Store under argon at –20°C with desiccants .
  • Thermal Stability : Decomposition occurs above 150°C. Avoid prolonged heating during synthesis .

Contradictions and Knowledge Gaps

Q. Discrepancies in reported yields for borylation reactions: How to reconcile conflicting data?

  • Analysis : Yields vary widely (50–85%) depending on solvent purity and catalyst batch. Reproducibility requires strict control of:
  • Solvent dryness : Use molecular sieves for DMSO/DMF .
  • Catalyst activity : Pre-activate Pd catalysts with reducing agents like DIBAL-H .

Q. What biological applications are hypothesized for this compound, and what evidence supports these claims?

  • Methodological Answer : While direct studies are lacking, structural analogs (e.g., trifluoromethyl-pyrrole derivatives) show:
  • Anticancer Activity : Inhibition of kinase enzymes via boronate-mediated binding .
  • Antimicrobial Potential : Boron’s role in disrupting bacterial cell walls .
  • Research Gap : Targeted assays (e.g., enzyme inhibition or MIC tests) are needed to validate these hypotheses.

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